N-cyclopropyl-4-methoxy-2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]oxybenzamide
Description
N-cyclopropyl-4-methoxy-2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]oxybenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclopropyl group, a methoxy group, and a piperidine moiety
Properties
IUPAC Name |
N-cyclopropyl-4-methoxy-2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-24-11-7-17(8-12-24)25-13-9-18(10-14-25)28-21-15-19(27-2)5-6-20(21)22(26)23-16-3-4-16/h5-6,15-18H,3-4,7-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMVPSPKLPPMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)OC3=C(C=CC(=C3)OC)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methoxy-2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]oxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with cyclopropylamine to yield N-cyclopropyl-4-methoxybenzamide.
Introduction of the Piperidine Moiety: The piperidine moiety can be introduced by reacting N-cyclopropyl-4-methoxybenzamide with 1-(1-methylpiperidin-4-yl)piperidine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-methoxy-2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-cyclopropyl-4-hydroxy-2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]oxybenzamide.
Reduction: Formation of N-cyclopropyl-4-methoxy-2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]oxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-4-methoxy-2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]oxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methoxy-2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-methoxy-2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]oxybenzamide: Characterized by the presence of a cyclopropyl group, methoxy group, and piperidine moiety.
N-cyclopropyl-4-methoxy-2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]oxybenzoate: Similar structure but with a benzoate ester instead of a benzamide.
N-cyclopropyl-4-methoxy-2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]oxybenzylamine: Similar structure but with a benzylamine instead of a benzamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the methoxy and piperidine moieties contribute to its reactivity and potential interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
